Methyl 2,5-difluoro-6-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

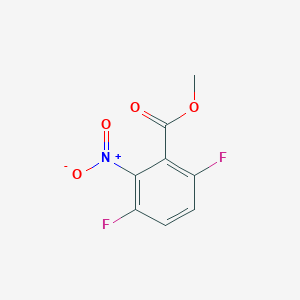

“Methyl 2,5-difluoro-6-nitrobenzoate” is a chemical compound with the molecular formula C8H5F2NO4 . It has a molecular weight of 217.13 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for “Methyl 2,5-difluoro-6-nitrobenzoate” is 1S/C8H5F2NO4/c1-15-8(12)6-4(9)2-3-5(10)7(6)11(13)14/h2-3H,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine and nitro groups on the benzene ring.Physical And Chemical Properties Analysis

“Methyl 2,5-difluoro-6-nitrobenzoate” is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用

1. Analytical Chemistry Applications

Nitrobenzoate derivatives have been utilized in analytical chemistry for the detection and quantification of specific residues in agricultural products. For instance, residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its free acid can be determined by converting sample extracts to methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, further purified and measured by electron capture gas-liquid chromatography. This method demonstrates the use of nitrobenzoate derivatives in environmental monitoring and food safety applications (Alder, Augenstein, & Rogerson, 1978).

2. Molecular Rearrangement Studies

Nitroaromatic compounds, including nitrobenzofuroxans and nitrobenzoates, serve as subjects in the study of molecular rearrangements, providing insights into reaction mechanisms and the influence of substituents on reactivity. Such studies are pivotal in organic chemistry for understanding and designing new synthetic routes (Eckert, Rauhut, Katritzky, & Steel, 1999).

3. Corrosion Inhibition Research

Research on corrosion inhibitors for metals in acidic environments has explored the effectiveness of nitrobenzoate derivatives. These studies have shown that certain nitrobenzoate compounds can form protective layers on metal surfaces, thereby preventing corrosion and extending the life of metal components in industrial applications (Rbaa et al., 2019).

4. Organic Synthesis and Catalysis

Nitrobenzoate derivatives are also prominent in the field of organic synthesis and catalysis. For example, they can be involved in the development of catalysts for coupling reactions, which are fundamental processes in the pharmaceutical and fine chemical industries (Zhou, Xi, Chen, & Wang, 2008).

5. Drug Discovery and Antimicrobial Research

Nitrobenzoate derivatives have been investigated for their potential antimicrobial and antituberculosis activities, demonstrating the broader applicability of these compounds in medicinal chemistry and drug discovery efforts (Mohammadhosseini, Asadipor, Letafat, Vosooghi, Siavoshi, Shafiee, & Foroumadi, 2009).

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

特性

IUPAC Name |

methyl 3,6-difluoro-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c1-15-8(12)6-4(9)2-3-5(10)7(6)11(13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZJMAZVCNQMSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-difluoro-6-nitrobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752732.png)

![5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2752737.png)

![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/no-structure.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2752750.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2752754.png)

![methyl 3-(4-chlorophenyl)-6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2752755.png)